Predicted Boiling Point and Vacuum-Distillation Window Differentiates para-Bromo from para-Fluoro and para-Chloro Isomers
The 4-bromo isomer exhibits a substantially higher predicted normal boiling point relative to its 4-fluoro and 4-chloro counterparts, which has direct implications for purification via vacuum distillation. Using the structurally validated meta-bromo isomer as a baseline, the predicted boiling point for the 4-bromo compound is approximately 287 °C at 760 mmHg , compared to 234.1 °C for the 4-fluoro analog and a significantly lower corrected boiling point for the 4-chloro analog (90 °C at 0.8 Torr, corresponding to roughly 250–260 °C at 760 mmHg after pressure correction) . This greater than 30 °C separation between the bromo and fluoro species reduces co-distillation risk and broadens the usable temperature range for fractional separation.
| Evidence Dimension | Predicted normal boiling point (bp at 760 mmHg) |
|---|---|
| Target Compound Data | ~287 °C (predicted, based on meta-bromo isomer data of 287.1 ± 15.0 °C) |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-2,2-dimethylpropanal: 234.1 ± 15.0 °C; 3-(4-Chlorophenyl)-2,2-dimethylpropanal: ~250–260 °C (estimated from 90 °C at 0.8 Torr) |
| Quantified Difference | Δbp ≥ +30 °C vs. 4-fluoro; Δbp ~ +25–35 °C vs. 4-chloro |
| Conditions | Predicted data at 760 mmHg (ACD/Labs or equivalent algorithm); cross-study comparison of vendor and database entries |
Why This Matters
This boiling-point differential allows procurement teams to select the para-bromo isomer for synthetic routes that require high-temperature distillation without isomer crossover, reducing purification failure risk relative to the lighter halogen analogs.
